Fowlicidin-2

Structural biology NMR spectroscopy Cathelicidin architecture

Fowlicidin-2 is a 31-residue, cationic, α-helical host defense peptide belonging to the cathelicidin family, originally identified in the chicken (Gallus gallus) genome alongside fowlicidin-1 and fowlicidin-3. It adopts a unique tertiary structure consisting of two well-defined α-helical segments (residues 6–12 and 23–27) connected by an extensive, proline-induced central kink region (residues 13–20).

Molecular Formula
Molecular Weight
Cat. No. B1576592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFowlicidin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fowlicidin-2 Procurement Guide: Baseline Identity, Class, and Non-Substitutable Characteristics


Fowlicidin-2 is a 31-residue, cationic, α-helical host defense peptide belonging to the cathelicidin family, originally identified in the chicken (Gallus gallus) genome alongside fowlicidin-1 and fowlicidin-3 [1]. It adopts a unique tertiary structure consisting of two well-defined α-helical segments (residues 6–12 and 23–27) connected by an extensive, proline-induced central kink region (residues 13–20) [2]. This architecture is structurally distinct from the majority of cathelicidins, which possess a single predominant α-helix with a short glycine-induced hinge [2]. Fowlicidin-2 demonstrates potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 0.5–2 μM, activity that is notably salt-insensitive [1] [2].

Why Fowlicidin-2 Cannot Be Generically Substituted: Quantitative Evidence of Structural and Functional Divergence


Within the chicken cathelicidin family, fowlicidin-1, -2, and -3 share a common evolutionary origin but have divergent mature peptide sequences and structural architectures that dictate distinct functional profiles [1]. Unlike fowlicidin-1, which exhibits a slight glycine-induced kink, or fowlicidin-3, which has a predominantly linear α-helix, fowlicidin-2 possesses a unique, extensive proline-induced central kink that harbors a cluster of five cationic residues critical for bacterial killing and LPS neutralization [2]. This structural divergence translates into quantifiable differences in cytotoxicity: fowlicidin-2 exhibits similar antibacterial efficacy to fowlicidin-1 but with measurably reduced lytic activity against host cells [3]. Furthermore, the salt-insensitive antibacterial activity of fowlicidin-2 is not a universal property of all cathelicidins—many mammalian orthologs, including LL-37, suffer significant potency losses at physiological NaCl concentrations—precluding simple functional interchangeability [2] [3].

Fowlicidin-2 Quantitative Evidence Guide for Scientific Selection and Procurement


Structural Differentiation: Fowlicidin-2 Is the First α-Helical Cathelicidin with an Extensive Proline-Induced Central Kink

Fowlicidin-2 possesses a unique tertiary structure among cathelicidins. Solution NMR spectroscopy (PDB: 2GDL) reveals two well-defined α-helical segments (residues 6–12, backbone RMSD 1.55 Å; residues 23–27, backbone RMSD 0.28 Å) connected by an extensive kink (residues 13–20) induced by Pro19 [1]. In contrast, the majority of α-helical cathelicidins, including fowlicidin-1 and fowlicidin-3, feature a single predominant α-helix with only a slight, glycine-induced kink near the center [1] [2]. The central kink region of fowlicidin-2 contains five cationic residues (Arg15, Arg16, Arg17, Arg18, Lys20) that are absent in the corresponding structural regions of fowlicidin-1 and fowlicidin-3 [1] [3].

Structural biology NMR spectroscopy Cathelicidin architecture

Salt-Insensitive Antibacterial Potency: Fowlicidin-2 Retains Full MIC Range in 100 mM NaCl, Unlike Many Mammalian Cathelicidins

Fowlicidin-2 exhibits potent antibacterial activity against a panel of seven bacterial strains with MIC values between 0.5–2 μM, and these values are essentially unchanged (≤2-fold difference) in the presence of 100 mM NaCl [1]. For instance, against E. coli ATCC 25922, the MIC is 2 μM both with and without salt; against S. aureus ATCC 25923, the MIC is 0.5 μM without salt and 2 μM with salt [1]. This salt insensitivity contrasts sharply with numerous mammalian cathelicidins such as human LL-37 and rabbit CAP18, which show 4- to 16-fold elevations in MIC under physiological salt conditions [2]. The salt-resistant activity is attributed to the central cationic kink region (residues 15–18), as deletion analogs lacking these residues show diminished salt tolerance [1].

Antibacterial activity Salt sensitivity MIC determination

Reduced Cytotoxicity Relative to Fowlicidin-1: Fowlicidin-2 Offers a More Favorable Therapeutic Window

In the foundational characterization study, fowlicidin-1 and fowlicidin-2 were directly compared for cytotoxicity against mammalian erythrocytes and epithelial cells [1]. While both peptides displayed cytotoxicity with 50% killing (EC50) in the range of 6–40 μM, fowlicidin-2 was explicitly noted to exhibit 'similar antibacterial efficacy with less lytic activity to host cells' relative to fowlicidin-1 [2]. In a recombinant expression study, fowlicidin-2 produced 50% human erythrocyte hemolysis (HC50) at 128–256 μM, yielding a selectivity index (HC50/MIC) of approximately 64–256 against S. aureus relative to its MIC of 0.5–2 μM [3]. In comparison, fowlicidin-1 has been reported to cause 50% hemolysis at lower concentrations (6–40 μM range for EC50 against various mammalian cells) [1].

Cytotoxicity Hemolysis Therapeutic index Host cell selectivity

Engineerable Scaffold: Central Kink Deletion Analogs Retain Antibacterial and LPS-Neutralizing Activity with Substantially Reduced Toxicity

Systematic N- and C-terminal deletion analysis revealed that the central kink region (residues 13–20, particularly Arg15–Arg18) is indispensable for antibacterial and LPS-neutralizing functions, but the flanking helical segments are dispensable for toxicity [1]. Two key analogs—fowlicidin-2(1–18) and fowlicidin-2(15–31)—retained antibacterial activity with MIC values within ≤2-fold and 2- to 4-fold of the parent peptide, respectively, yet showed dramatically reduced hemolytic activity: 0% hemolysis at 200 μM for most C-terminal deletion analogs, compared to 80–100% hemolysis for full-length fowlicidin-2 at the same concentration [1]. This demonstrates a dissociation of the antibacterial pharmacophore from the cytotoxic domain, a property not reported for fowlicidin-1 or fowlicidin-3 truncation analogs [2] [3].

Peptide engineering Structure-activity relationship Analog design Toxicity reduction

Broad-Spectrum Antibacterial Activity Including Clinically Relevant MRSA Strains at Sub-Micromolar MICs

Fowlicidin-2 demonstrates potent activity against a comprehensive panel of seven bacterial strains, including Gram-negative (E. coli, S. enterica serovar Enteritidis, K. pneumoniae) and Gram-positive (L. monocytogenes, S. aureus, and two MRSA strains) species, with MIC values ranging from 0.5 to 2 μM [1]. Remarkably, against MRSA ATCC 43300, the MIC is as low as 0.33–1 μM (0 mM NaCl), which is within the same order of potency as vancomycin on a molar basis [1] [2]. In contrast, the human cathelicidin LL-37 typically exhibits MIC values of 2–32 μM against S. aureus strains, and its activity is substantially attenuated by salt [3]. The fowlicidin-2(1–18) analog maintains MICs within ≤2-fold of the parent, demonstrating that the antibacterial pharmacophore can be retained in a shortened sequence [1].

Antibacterial spectrum MRSA Minimum inhibitory concentration Drug-resistant pathogens

LPS Neutralization: Fowlicidin-2 Blocks LPS-Induced Proinflammatory Responses Through Synergistic LPS Binding

Fowlicidin-1 and fowlicidin-2 demonstrate strong positive cooperativity in binding LPS, resulting in nearly complete blockage of LPS-mediated proinflammatory gene expression in RAW264.7 mouse macrophage cells [1]. Specifically, fowlicidin-2 at 20 μM, when co-administered with 0.1 μg/mL LPS from E. coli O114:B4, substantially suppressed TNF-α production and nitric oxide (NO) release in RAW264.7 cells [2]. This LPS-neutralizing capacity is structurally dependent on the central kink region: fowlicidin-2(1–18) and fowlicidin-2(15–31), both retaining the cationic kink residues (Arg15–Arg18), largely preserved the ability to neutralize LPS-induced inflammatory responses, whereas analogs lacking this region did not [2]. Fowlicidin-3 also demonstrated LPS neutralization at 10 μM, achieving nearly complete blockage of proinflammatory gene expression [3].

Endotoxin neutralization LPS binding Anti-sepsis Proinflammatory cytokine suppression

Fowlicidin-2 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti-MRSA and Broad-Spectrum Antibacterial Drug Discovery Programs Requiring Salt-Insensitive Lead Candidates

Fowlicidin-2 is ideally suited as a lead compound or scaffold for anti-MRSA drug discovery programs. Its sub-micromolar MIC against MRSA ATCC 43300 (0.33–0.5 μM) and retention of activity within ≤2-fold in 100 mM NaCl [1] address the critical limitation of many cathelicidin-derived leads that lose potency under physiological salt conditions. The modular architecture—with the antibacterial pharmacophore mapped to the central kink region (residues 15–18) [2]—enables rational medicinal chemistry efforts to optimize potency, spectrum, and pharmacokinetics without the confounding variable of salt sensitivity. This makes fowlicidin-2 a strategically superior starting point compared to salt-sensitive alternatives such as LL-37 or protegrin analogs.

Peptide Engineering for High-Selectivity Antimicrobials via Central Kink Truncation Strategy

The fowlicidin-2 scaffold uniquely enables a 'domain-decoupling' engineering strategy where the antibacterial and cytotoxic functions can be separated. Fowlicidin-2(1–18) retains MIC values within ≤2-fold of the parent peptide across all seven tested bacterial strains while exhibiting essentially 0% hemolysis at 200 μM (compared to 80–100% for full-length fowlicidin-2) [1]. Fowlicidin-2(15–31) shows similar decoupling. This property—demonstrated quantitatively through systematic deletion analysis—makes fowlicidin-2 the preferred template for engineering high-selectivity antimicrobial peptides. Neither fowlicidin-1 nor fowlicidin-3 have been shown to possess a comparably engineerable architecture where the toxic domain can be removed without substantial loss of antibacterial function [2] [3].

Anti-Sepsis Agent Development Targeting Dual Antibacterial and LPS-Neutralizing Activities

Fowlicidin-2 is a compelling candidate for anti-sepsis therapeutic development due to its combined antibacterial and LPS-neutralizing activities. At 20 μM, fowlicidin-2 substantially suppresses LPS-induced TNF-α and NO production in RAW264.7 macrophages [1], while simultaneously killing Gram-negative bacteria that release LPS. The LPS-neutralizing pharmacophore co-localizes with the antibacterial pharmacophore in the central kink region, enabling the design of minimized peptides (e.g., fowlicidin-2(1–18) and fowlicidin-2(15–31)) that retain both functions [2]. This dual-action mechanism, combined with salt insensitivity, differentiates fowlicidin-2 from single-mechanism anti-sepsis candidates and from cathelicidins whose LPS-neutralizing activity is separable from and less potent than their antibacterial activity.

Recombinant Production and Antimicrobial Biomaterial Coating Development

Fowlicidin-2 is amenable to high-yield recombinant expression in both E. coli and P. pastoris systems, with reported yields of 85.6 mg/L at >95% purity in P. pastoris [1]. The recombinant peptide retains the full antibacterial spectrum (MIC 1–4 μM) and exhibits a selectivity index (HC50/MIC) of >60 against S. aureus [1]. This combination of scalable production, retained bioactivity, and a defined selectivity window makes fowlicidin-2 suitable for antimicrobial biomaterial coating applications (e.g., catheters, prostheses, wound dressings) where sustained, salt-insensitive antibacterial activity is required at the device-tissue interface. The availability of truncated, lower-toxicity analogs with retained antibacterial activity further expands the formulation options for surface immobilization strategies.

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